molecular formula C18H21N3O B12301015 9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide

9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide

Cat. No.: B12301015
M. Wt: 295.4 g/mol
InChI Key: FWHSERNVTGTIJE-UHFFFAOYSA-N
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Description

9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are used in various pharmacological applications. This compound is structurally related to lysergic acid diethylamide (LSD) and other ergoline alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with lysergic acid, a naturally occurring ergoline derivative.

    Methylation: The nitrogen atoms in the lysergic acid are methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Dehydration: The resulting compound undergoes a dehydration reaction to form the didehydro structure.

    Carboxamide Formation: The final step involves the formation of the carboxamide group at the 8beta position using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the ergoline ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ergoline derivatives.

Scientific Research Applications

9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other ergoline derivatives.

    Biology: Studied for its interactions with various biological receptors, including serotonin and dopamine receptors.

    Medicine: Investigated for potential therapeutic applications in treating neurological disorders and migraines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide involves its interaction with serotonin and dopamine receptors in the brain. It acts as an agonist or antagonist at these receptors, modulating neurotransmitter release and affecting various physiological processes. The compound’s unique structure allows it to bind selectively to specific receptor subtypes, influencing mood, perception, and cognition.

Comparison with Similar Compounds

Similar Compounds

    Lysergic Acid Diethylamide (LSD): A potent hallucinogen with a similar ergoline structure.

    Ergometrine: An ergot alkaloid used to treat postpartum hemorrhage.

    Methylergometrine: A derivative of ergometrine with enhanced uterotonic properties.

Uniqueness

9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide is unique due to its specific methylation pattern and the presence of the didehydro structure. These features confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C18H21N3O/c1-20(2)18(22)12-7-14-13-5-4-6-15-17(13)11(9-19-15)8-16(14)21(3)10-12/h4-7,9,12,16,19H,8,10H2,1-3H3

InChI Key

FWHSERNVTGTIJE-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C

Origin of Product

United States

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